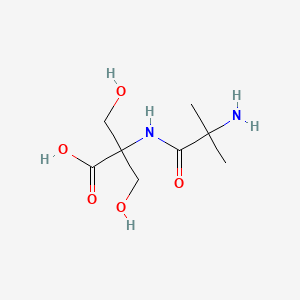
2-Methylalanyl-2-(hydroxymethyl)serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylalanyl-2-(hydroxymethyl)serine is a synthetic amino acid derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methyl group attached to the alanine moiety and a hydroxymethyl group attached to the serine moiety, making it a versatile molecule for biochemical studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylalanyl-2-(hydroxymethyl)serine typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino and hydroxyl groups, followed by selective methylation and subsequent deprotection. For instance, Cbz-chirality alanine reacts under the action of thionyl chloride and zinc chloride with benzaldehyde dimethyl acetal to obtain an intermediate. This intermediate undergoes further reactions with chloromethyl benzyl oxide and lithium hydroxide, followed by catalytic hydrogenolysis using palladium on carbon to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylalanyl-2-(hydroxymethyl)serine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form simpler amino acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce simpler amino acids.
Scientific Research Applications
2-Methylalanyl-2-(hydroxymethyl)serine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme mechanisms and protein engineering.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methylalanyl-2-(hydroxymethyl)serine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The presence of the hydroxymethyl group allows it to participate in hydrogen bonding and other interactions that can modulate enzyme activity and stability .
Comparison with Similar Compounds
Similar Compounds
Serine: A naturally occurring amino acid with a hydroxyl group.
Threonine: Another amino acid with a similar hydroxyl group but with an additional methyl group.
Phenylserine: Contains a phenyl group attached to the serine moiety.
Uniqueness
2-Methylalanyl-2-(hydroxymethyl)serine is unique due to the presence of both a methyl group on the alanine moiety and a hydroxymethyl group on the serine moiety. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
189507-81-1 |
|---|---|
Molecular Formula |
C8H16N2O5 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-[(2-amino-2-methylpropanoyl)amino]-3-hydroxy-2-(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C8H16N2O5/c1-7(2,9)5(13)10-8(3-11,4-12)6(14)15/h11-12H,3-4,9H2,1-2H3,(H,10,13)(H,14,15) |
InChI Key |
PHPYZEXTSQWCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC(CO)(CO)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



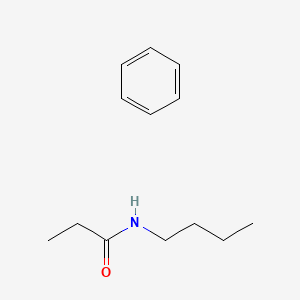
![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
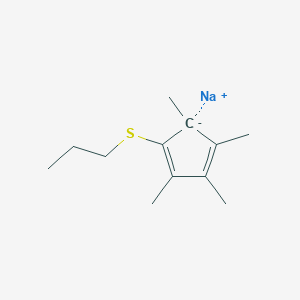
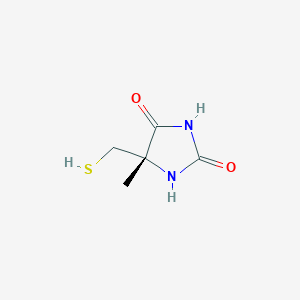
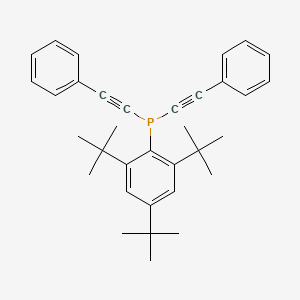
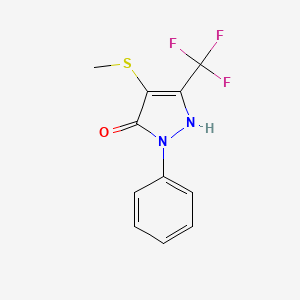
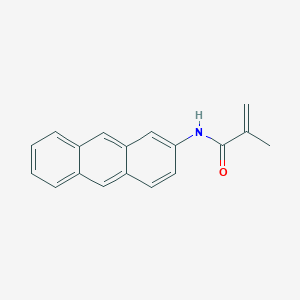
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)
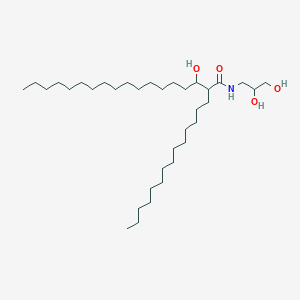
![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
![Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate](/img/structure/B12576549.png)
